5-Bromo-2-phenylbenzimidazole
Overview
Description
5-Bromo-2-phenylbenzimidazole is a compound that belongs to the benzimidazole family, which is known for its wide spectrum of biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and potential applications of structurally related benzimidazole derivatives.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclization reactions and the use of bromine as a key reagent. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is described, highlighting the versatility of bromine in cyclization reactions . Similarly, the reaction of 1,2-diaminobenzimidazole with 1-aryl-2-bromo-3-phenylpropanones leads to the formation of 2-aryl-3-benzyl-9-aminoimidazo[1,2-a]benzimidazoles, demonstrating the use of bromine-containing reagents in the synthesis of benzimidazole derivatives .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid was established based on spectral data such as 1H NMR and 13C NMR . Additionally, the crystal structure of 1-benzyl-3-(2-phenethyl)benzimidazolium bromide monohydrate was determined, revealing the dihedral angles between the phenyl rings and the benzimidazole ring system .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. The synthesis of hydrazide-hydrazones involves a condensation reaction, and these compounds were found to exhibit cytotoxicity and antimicrobial activity against a panel of bacteria and fungi . The reaction of 1,2-diaminobenzimidazole with bromo-containing reagents is another example of a chemical reaction leading to the synthesis of fused imidazole rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as lipophilicity, can be determined using techniques like RP-HPTLC chromatography . The thermal properties and phase transitions of lanthanide complexes constructed using bromine-containing benzoic acid and 1,10-phenanthroline were studied using differential scanning calorimetry . These studies provide insights into the stability and behavior of benzimidazole derivatives under various conditions.
Scientific Research Applications
Antimicrobial and Anti-tubercular Activities
5-Bromo-2-phenylbenzimidazole derivatives have shown significant antimicrobial and anti-tubercular properties. A study conducted by Shingalapur, Hosamani, and Keri (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles, which exhibited high anti-tubercular activity and effectiveness against a panel of microorganisms, including Mycobacterium tuberculosis and various bacterial strains (Shingalapur, Hosamani, & Keri, 2009).
Inhibition of Platelet-Derived Growth Factor Receptor
The compound has been identified as an inhibitor of the platelet-derived growth factor receptor (PDGFR), a significant target in cancer therapy. Palmer et al. (1998) showed that 1-Phenylbenzimidazoles, a class closely related to this compound, selectively inhibit the ATP site of PDGFR (Palmer et al., 1998).
Anticancer Properties
Studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid demonstrated significant cytotoxicity against cancer cell lines, as reported by Popiołek et al. (2020) (Popiołek et al., 2020).
Antifungal Activities
Benzimidazole derivatives, including those with 5-bromo substituents, have been shown to possess antifungal properties. Ahmadi and Nahri-Niknafs (2011) synthesized novel benzimidazole derivatives which displayed potential antifungal activities against Candida species (Ahmadi & Nahri-Niknafs, 2011).
Antiplasmodial Activity
The compound and its derivatives have been evaluated for their antiplasmodial activity. A study by Rylands et al. (2019) found that 2-phenylbenzimidazole ligands and their metal complexes were active against the Plasmodium falciparum strain, showing potential in malaria treatment (Rylands et al., 2019).
DNA Interaction and Inhibitory Effects
Several studies have focused on the interaction of benzimidazole derivatives with DNA, exploring their potential as antitumor agents. For example, Kim et al. (1996) evaluated 2,5'-Bi-1H-benzimidazole derivatives for topoisomerase I inhibition and cytotoxicity, indicating their relevance in cancer research (Kim et al., 1996).
Mechanism of Action
Target of Action
5-Bromo-2-phenylbenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with a variety of biological targets, including enzymes and protein receptors . Specifically, they have been found to exhibit anticancer activity , suggesting that their primary targets may be involved in cell proliferation and survival pathways.
Mode of Action
For instance, some benzimidazoles have been found to inhibit tubulin, a key protein involved in cell division . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cell proliferation and survival.
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways. For example, they have been found to exhibit α-glucosidase inhibitory activity , which could potentially affect carbohydrate metabolism.
Result of Action
Given its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . They have shown significant anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Molecular Mechanism
Benzimidazole compounds have been found to exhibit their bioactivities through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study on a similar compound, 2-(2’-Hydroxy-5’-Bromo)Phenylbenzimidazole, showed multi-color fluorescence emission at different wavelengths in methanol .
Dosage Effects in Animal Models
Benzimidazole compounds have been found to exhibit various effects at different dosages .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazole compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole compounds are known to interact with various compartments or organelles .
properties
IUPAC Name |
6-bromo-2-phenyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCYTFUNNARML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513681 | |
Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1741-50-0 | |
Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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